

Synthesis and Evaluation of Ferrichrome Analogs for Research Applications

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Compound of Interest		
Compound Name:	Ferrichrome Iron-free	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and evaluation of ferrichrome analogs, which are valuable tools for studying microbial iron acquisition, developing novel antimicrobial agents, and creating targeted drug delivery systems.

Introduction

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. Ferrichrome, a cyclic hexapeptide-based siderophore, is a key player in the iron uptake systems of many fungi and bacteria. The development of synthetic ferrichrome analogs allows researchers to probe the intricacies of these transport pathways and to exploit them for therapeutic purposes, such as the targeted delivery of antibiotics. This document outlines the synthesis of various ferrichrome analogs and the experimental procedures for their biological characterization.

Data Presentation

Table 1: Antimicrobial Activity of Albomycin and Synthetic Ferrichrome-Antibiotic Conjugates



Compound	Test Organism	MIC (μg/mL)	Reference
Albomycin δ1	Streptococcus pneumoniae ATCC 49619	0.004-0.062	[1][2]
Albomycin δ2	Streptococcus pneumoniae ATCC 49619	0.004-0.062	[1][2]
Albomycin δ2	Staphylococcus aureus USA300 (MRSA)	0.125	[1]
Albomycin δ2	Escherichia coli	0.005	[3]
Ciprofloxacin	Streptococcus pneumoniae ATCC 49619	0.5	[1]
Ciprofloxacin	Staphylococcus aureus USA300 (MRSA)	2	[1]
Vancomycin	Streptococcus pneumoniae strains	>1	[1]
Penicillin G	Streptococcus pneumoniae strains	0.008->1	[1]

Table 2: Iron(III) Binding Affinity of Saccharide-Based

Ferrichrome Analogs

Analog	Log β	pFe	Reference
Saccharide-based analog 1	31.16	26.1	[4]
Saccharide-based analog 2	31.86	27.1	[5]
Ferrichrome	~29-32	~25-28	[4][5]



Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Cyclic Hexapeptide Ferrichrome Analog

This protocol describes the manual solid-phase synthesis of a cyclic hexapeptide analog of ferrichrome using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The exemplary sequence is cyclo-(Gly-Gly-Gly-Orn(Boc)-Orn(Boc)-Orn(Boc)).

Materials:

- Fmoc-Rink Amide MBHA resin
- Fmoc-amino acids (Fmoc-Gly-OH, Fmoc-Orn(Boc)-OH)
- Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), N-methylmorpholine (NMM)
- Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM), Diethyl ether
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
- Cyclization reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.



- Amino Acid Coupling:
 - Dissolve the Fmoc-amino acid (3 equivalents), HCTU (3 equivalents), and NMM (6 equivalents) in DMF.
 - Add the activated amino acid solution to the resin and shake for 2 hours.
 - Wash the resin with DMF and DCM.
- Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the linear sequence.
- Final Fmoc Deprotection: After coupling the last amino acid, remove the final Fmoc group using 20% piperidine in DMF.
- On-Resin Cyclization:
 - Dissolve HBTU (3 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF.
 - Add the cyclization cocktail to the resin-bound linear peptide and shake for 24 hours.
 - Wash the resin extensively with DMF and DCM.
- Cleavage and Deprotection:
 - Treat the resin with the cleavage cocktail for 2-3 hours.
 - Filter the resin and collect the filtrate containing the crude peptide.
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide and wash with cold ether.
- Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]
- Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.[8]



Protocol 2: Preparation of a Fluorescently Labeled Ferrichrome Analog

This protocol describes the labeling of a ferrichrome analog with a fluorescent dye.

Materials:

- Purified ferrichrome analog with a free amine group
- Fluorescent dye with an amine-reactive group (e.g., NHS-ester or isothiocyanate)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Spectrophotometer

Procedure:

- Dissolve the purified ferrichrome analog in the reaction buffer.
- Dissolve the fluorescent dye in a minimal amount of a suitable organic solvent (e.g., DMSO) and add it to the ferrichrome analog solution.
- Allow the reaction to proceed for 1-2 hours at room temperature in the dark.
- Separate the labeled ferrichrome analog from the unreacted dye using a size-exclusion chromatography column.
- Monitor the fractions using a spectrophotometer at the absorbance maximum of the dye and the peptide.
- Pool the fractions containing the fluorescently labeled ferrichrome analog and lyophilize.
- Characterize the labeled product by mass spectrometry and fluorescence spectroscopy.

Protocol 3: Microbial Growth Promotion Assay

Methodological & Application





This assay determines the ability of a ferrichrome analog to supply iron to a microorganism that utilizes ferrichrome for growth.

Materials:

- Test microorganism (e.g., Arthrobacter flavescens)
- · Iron-deficient growth medium
- Ferrichrome (positive control)
- Ferrichrome analog
- 96-well microplate
- Incubator
- Microplate reader

Procedure:

- Prepare a stock solution of the ferrichrome analog and ferrichrome in a suitable solvent.
- Inoculate the iron-deficient medium with the test microorganism to a final OD600 of ~0.05.
- In a 96-well plate, add the inoculated medium to each well.
- Add serial dilutions of the ferrichrome analog and ferrichrome to the wells. Include a no-iron control.
- Incubate the plate at the optimal growth temperature for the microorganism.
- Measure the optical density (OD600) at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
- Plot the growth curves and determine the concentration of the analog that supports halfmaximal growth.



Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a ferrichrome-antibiotic conjugate.[9]

Materials:

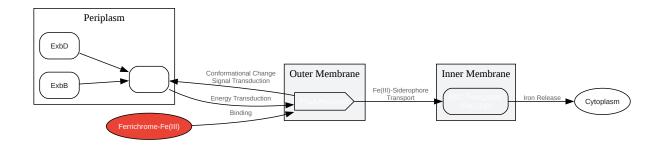
- Test microorganism (e.g., Escherichia coli, Staphylococcus aureus)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Ferrichrome-antibiotic conjugate
- Parent antibiotic (control)
- 96-well microplate
- Incubator
- · Microplate reader

Procedure:

- Prepare a stock solution of the ferrichrome-antibiotic conjugate and the parent antibiotic.
- Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard.
- In a 96-well plate, prepare two-fold serial dilutions of the conjugate and the parent antibiotic in CAMHB.
- Add the bacterial inoculum to each well to achieve a final concentration of ~5 x 10^5
 CFU/mL. Include a growth control (no antibiotic) and a sterility control (no bacteria).
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.



Mandatory Visualizations FhuA-Mediated Iron Uptake Pathway

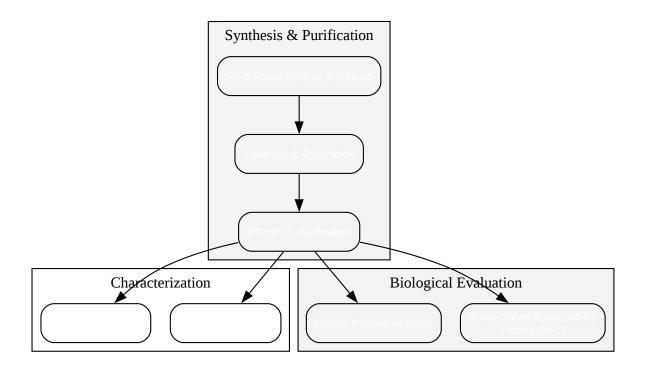


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Caption: FhuA-mediated iron uptake signaling pathway.

Experimental Workflow for Synthesis and Evaluation of Ferrichrome Analogs





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Caption: Experimental workflow for ferrichrome analog research.

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